molecular formula C16H28Cl2O4 B14269152 Dimethyl 2,4-dichloro-2-methyltridecanedioate CAS No. 188965-04-0

Dimethyl 2,4-dichloro-2-methyltridecanedioate

Cat. No.: B14269152
CAS No.: 188965-04-0
M. Wt: 355.3 g/mol
InChI Key: RBHOCBQCVVCFIP-UHFFFAOYSA-N
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Description

Dimethyl 2,4-dichloro-2-methyltridecanedioate is an organic compound with the molecular formula C16H28Cl2O4. It is a derivative of tridecanedioic acid, featuring two chlorine atoms and a methyl group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,4-dichloro-2-methyltridecanedioate typically involves the esterification of 2,4-dichloro-2-methyltridecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4-dichloro-2-methyltridecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: 2,4-dichloro-2-methyltridecanedioic acid.

    Reduction: 2,4-dichloro-2-methyltridecanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,4-dichloro-2-methyltridecanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2,4-dichloro-2-methyltridecanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,4-dichloropentadecanedioate: Similar structure with a longer carbon chain.

    Dimethyl 2,4-dichlorodecanedioate: Similar structure with a shorter carbon chain.

    Dimethyl 2,4-dichlorobutanedioate: Similar structure with an even shorter carbon chain.

Uniqueness

Dimethyl 2,4-dichloro-2-methyltridecanedioate is unique due to its specific carbon chain length and the presence of both chlorine atoms and a methyl group. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

188965-04-0

Molecular Formula

C16H28Cl2O4

Molecular Weight

355.3 g/mol

IUPAC Name

dimethyl 2,4-dichloro-2-methyltridecanedioate

InChI

InChI=1S/C16H28Cl2O4/c1-16(18,15(20)22-3)12-13(17)10-8-6-4-5-7-9-11-14(19)21-2/h13H,4-12H2,1-3H3

InChI Key

RBHOCBQCVVCFIP-UHFFFAOYSA-N

Canonical SMILES

CC(CC(CCCCCCCCC(=O)OC)Cl)(C(=O)OC)Cl

Origin of Product

United States

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